molecular formula C18H18ClN5O3S2 B11375710 5-chloranyl-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloranyl-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11375710
M. Wt: 452.0 g/mol
InChI Key: GGNWMCKZFWBJHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole moiety, and a sulfonyl group. Its chemical properties make it a valuable candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the thiadiazole moiety and the sulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique chemical properties may allow for the design of targeted therapies with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(4-chlorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(4-bromophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

What sets 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClN5O3S2

Molecular Weight

452.0 g/mol

IUPAC Name

5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S2/c1-3-4-14-23-24-17(28-14)22-16(25)15-13(19)9-20-18(21-15)29(26,27)10-12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,22,24,25)

InChI Key

GGNWMCKZFWBJHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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